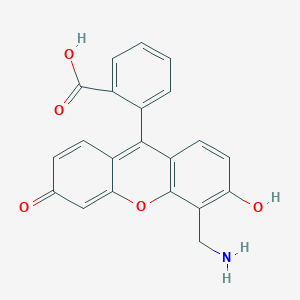

4'-Aminomethyl-fluorescein

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H15NO5 |

|---|---|

Molecular Weight |

361.3 g/mol |

IUPAC Name |

2-[4-(aminomethyl)-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C21H15NO5/c22-10-16-17(24)8-7-15-19(12-3-1-2-4-13(12)21(25)26)14-6-5-11(23)9-18(14)27-20(15)16/h1-9,24H,10,22H2,(H,25,26) |

InChI Key |

NPHOIOCQKNVVDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4CN)O)C(=O)O |

Synonyms |

4'-aminomethyl-fluorescein |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Derivatization of 4 Aminomethyl Fluorescein

Elucidation of Novel Synthetic Routes for 4'-Aminomethyl-fluorescein and its Analogues

The synthesis of 4'-AMF and its derivatives is a critical area of research, aiming to improve yield, purity, and accessibility for various applications.

Design and Implementation of Chemo-selective Functionalization Strategies for the Aminomethyl Moiety

The primary aliphatic amine of 4'-AMF serves as a key functional handle for a variety of chemical modifications. abpbio.com Chemo-selective functionalization of this aminomethyl group is paramount to creating specific and effective probes.

One common strategy involves the reaction of the amine with aldehydes and ketones to form a Schiff base. This intermediate can then be reduced to a stable amine derivative using reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). abpbio.com This method allows for the reversible coupling of 4'-AMF to a target molecule, which can be stabilized under specific conditions.

Another significant approach is the coupling of the aminomethyl group with carboxylic acids. This is often achieved using water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). abpbio.com This reaction is particularly useful for labeling proteins and other water-soluble biopolymers in aqueous solutions.

Furthermore, the aminomethyl group can be protected to allow for modifications at other positions of the fluorescein (B123965) molecule. For instance, the synthesis of 4'-aminomethyl-5-carboxyfluorescein energy transfer terminators begins with the protection of the amine, followed by subsequent reactions and finally deprotection to yield the desired product. tandfonline.com

| Functionalization Strategy | Reagents | Resulting Linkage | Applications |

| Reductive Amination | Aldehydes/Ketones, NaBH₄/NaCNBH₃ | Stable secondary or tertiary amine | Probe synthesis |

| Amide Bond Formation | Carboxylic acids, EDAC | Stable amide bond | Protein and biopolymer labeling |

| N-alkylation | Alkyl halides | Secondary or tertiary amine | Synthesis of derivatives with altered properties |

| Acylation | Acyl chlorides, Anhydrides | Amide bond | Probe synthesis |

Regioselective Synthesis of Advanced this compound Conjugates

Regioselectivity in the synthesis of fluorescein derivatives is crucial for controlling the position of functional groups, which in turn dictates the properties and applications of the final conjugate. The synthesis of 4'-aminomethyl-5-carboxyfluorescein provides a clear example of regioselective synthesis. tandfonline.com Starting from dipivaloyl-5-carboxyfluorescein, treatment with 2-chloro-N-(hydroxymethyl)acetamide in the presence of concentrated sulfuric acid predominantly yields the 4'-substituted derivative. tandfonline.com This selectivity is attributed to the directing effects of the existing substituent on the fluorescein core.

Similarly, the synthesis of 4',5'-bis-aminomethyl-fluorescein can be achieved by adjusting the stoichiometry of the reagents. tandfonline.com The selective conversion of one of the aminomethyl groups, for instance by reacting with succinic anhydride, allows for the creation of bifunctional molecules with distinct reactive sites. tandfonline.com

Recent advancements in synthetic chemistry, such as transition metal-catalyzed C-H bond activation, offer new avenues for the highly regioselective functionalization of complex molecules like fluorescein. acs.orgacs.org These methods could potentially be adapted to introduce the aminomethyl group or other functionalities at specific, previously inaccessible positions on the fluorescein scaffold.

Rational Design and Synthesis of Structurally Modified this compound Derivatives for Enhanced Research Utility

The rational design of 4'-AMF derivatives involves strategic modifications to the core fluorescein structure to optimize its performance for specific research applications.

Principles Guiding Modifications to the Fluorescein Chromophore for Optimized Performance

The performance of a fluorescent probe is dictated by its photophysical properties, such as absorption and emission wavelengths, quantum yield, and photostability. Modifications to the fluorescein chromophore are guided by the desire to tune these properties.

One key principle is the manipulation of the electronic properties of the xanthene core. The introduction of electron-donating or electron-withdrawing groups can significantly alter the spectral properties of the dye. For example, installing electron-donating alkyl groups ortho to the phenolic hydroxyls can increase the pKa of the fluorescein, enhancing the sensitivity of binding assays at physiological pH. researchgate.net Conversely, the presence of strongly electron-donating (e.g., amino) or electron-withdrawing (e.g., nitro) groups can lead to intramolecular photoinduced electron transfer (PET), which can quench fluorescence. acs.org

Another important consideration is the introduction of heavy atoms, such as bromine or iodine, onto the xanthene ring. This "heavy-atom effect" can increase the rate of intersystem crossing, leading to enhanced phosphorescence or improved performance as a photoredox catalyst. acs.org

Furthermore, extending the π-conjugation of the chromophore, for instance by fusing aromatic rings to the fluorescein structure, can shift the absorption and emission wavelengths to longer, more biologically compatible regions of the spectrum. rsc.org

| Modification Strategy | Effect on Chromophore | Desired Outcome |

| Introduction of Electron-Donating Groups | Increases electron density, raises pKa | Enhanced fluorescence at physiological pH |

| Introduction of Electron-Withdrawing Groups | Decreases electron density, can induce PET | Quenching of fluorescence for "turn-on" sensors |

| Halogenation (Heavy-Atom Effect) | Enhances intersystem crossing | Increased photoredox catalytic performance |

| Extension of π-Conjugation | Lowers energy of electronic transitions | Red-shifted absorption and emission spectra |

Synthesis of Multifunctional this compound Probes and Bioconjugates

The synthesis of multifunctional probes, where 4'-AMF is combined with other functional moieties, opens up a vast range of applications. The aminomethyl group of 4'-AMF serves as a convenient attachment point for creating these complex molecules.

For example, 4'-AMF can be conjugated to biomolecules like peptides or proteins to create fluorescently labeled probes for imaging and tracking in living cells. abpbio.com The primary amine allows for straightforward coupling to carboxylic acids present in these biomolecules.

Furthermore, 4'-AMF can be incorporated into more complex systems, such as energy transfer cassettes. In these systems, 4'-AMF acts as a donor fluorophore, transferring its excitation energy to an acceptor fluorophore. The synthesis of such terminators for DNA sequencing involves the coupling of 4'-aminomethyl-5-carboxyfluorescein to a linker, which is then attached to a dideoxynucleotide and an acceptor dye. tandfonline.comresearchgate.net

The development of multifunctional probes also extends to the creation of sensors that can respond to multiple stimuli or detect multiple analytes. rsc.org For instance, a 4'-AMF derivative could be designed to bind a specific metal ion, with a subsequent change in its fluorescence properties upon binding a second analyte.

Mechanistic Investigations of 4 Aminomethyl Fluorescein Interactions Within Research Systems

Biophysical and Chemical Mechanisms of 4'-Aminomethyl-fluorescein Bioconjugation and Molecular Binding

This compound (AMF) is a derivative of fluorescein (B123965), a widely used fluorescent dye. The key feature of AMF is its primary aminomethyl group, which serves as a reactive handle for covalently attaching the fluorescein fluorophore to various biomolecules. This property makes it a valuable tool for fluorescent labeling in numerous biological and biochemical research applications. abpbio.comaatbio.com

Characterization of Covalent Linkage Chemistries (e.g., Amide Bond Formation, Schiff Base Formation, NHS Ester Reactions)

The primary aliphatic amine on this compound enables its conjugation to biomolecules through several well-established chemical reactions. These reactions form stable covalent bonds, ensuring the fluorescent label remains attached to the target molecule during experimental procedures.

Amide Bond Formation: The amino group of AMF can be coupled with carboxylic acid groups present on proteins and other biopolymers. abpbio.com This reaction is typically facilitated by a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which activates the carboxyl group to form a reactive intermediate that readily reacts with the amine of AMF to form a stable amide bond. abpbio.comnih.gov This is a common strategy for labeling proteins. nih.govrsc.org

Schiff Base Formation: AMF's primary amine can react with aldehydes and ketones to form a Schiff base, which is a compound containing a carbon-nitrogen double bond. abpbio.comabpbio.comevitachem.com This reaction is reversible. However, the resulting Schiff base can be reduced to a stable secondary amine linkage using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). abpbio.comabpbio.com This two-step process provides a robust method for labeling molecules containing aldehyde or ketone functionalities. acs.orgresearchgate.netmdpi.com

NHS Ester Reactions: N-hydroxysuccinimide (NHS) esters are common amine-reactive chemical groups used for bioconjugation. thermofisher.com The amino group of AMF readily reacts with NHS esters, which are activated forms of carboxylic acids, to form a stable amide bond. aatbio.comthermofisher.com This reaction is efficient and widely used for labeling proteins and other molecules that have been functionalized with NHS esters. lumiprobe.comnih.gov The reaction proceeds optimally at a slightly alkaline pH (7.2 to 9). thermofisher.com

Interactive Table: Covalent Linkage Chemistries of this compound

| Linkage Type | Reactive Partner on Biomolecule | Coupling Reagent(s) | Resulting Bond | Stability |

| Amide Bond | Carboxylic Acid | EDAC | Amide | Stable |

| Schiff Base | Aldehyde or Ketone | None (initial), NaBH₄ or NaCNBH₃ (for stabilization) | Imine (initial), Secondary Amine (stable) | Reversible (initial), Stable (after reduction) |

| Amide Bond | NHS Ester | None | Amide | Stable |

Analysis of Non-Covalent Interactions of this compound with Biomolecules

Beyond covalent attachment, the non-covalent interactions of this compound with biomolecules can influence its fluorescent properties and binding behavior. These interactions are primarily electrostatic and hydrophobic in nature.

The aminomethyl group of AMF can be protonated at physiological pH, giving it a positive charge. This positive charge can lead to electrostatic interactions with negatively charged molecules such as the phosphate (B84403) backbone of DNA and RNA. nih.gov This interaction can enhance the affinity of AMF-conjugated molecules for nucleic acids. nih.gov

Furthermore, the planar, aromatic structure of the fluorescein core can participate in hydrophobic and stacking interactions with aromatic amino acid residues in proteins (like tryptophan, tyrosine, and histidine) or with the bases of DNA. nih.govresearchgate.net These non-covalent interactions can affect the local environment of the fluorophore and, consequently, its fluorescence emission. For instance, close proximity to guanine (B1146940) bases in DNA is known to cause significant quenching of fluorescein's fluorescence. researchgate.net

Elucidation of Fluorescence Quenching and Dequenching Mechanisms Involving this compound in Heterogeneous Environments

The fluorescence of this compound can be significantly influenced by its local environment, leading to quenching (a decrease in fluorescence intensity) or dequenching (an increase in fluorescence intensity). These phenomena are critical for the design of fluorescent probes and assays.

Quenching Mechanisms:

Photoinduced Electron Transfer (PET): This is a primary mechanism of fluorescence quenching. In the case of fluoresceinamine, the lone pair of electrons on the amine nitrogen can be transferred to the excited state of the fluorescein fluorophore, leading to non-radiative decay and a low fluorescence quantum yield. researchgate.net This intramolecular self-quenching is a key characteristic of fluoresceinamine. researchgate.net Covalent modification of the amino group, such as through acylation, prevents this electron transfer and restores the high fluorescence characteristic of fluorescein. researchgate.net Certain amino acids, notably tryptophan, tyrosine, histidine, and methionine, can also quench the fluorescence of nearby fluorophores like those in the Alexa Fluor series through PET. nih.gov

Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with a quencher molecule in the ground state. biosearchtech.com This can happen through stacking interactions, for example, between the fluorophore and the imidazole (B134444) ring of histidine. nih.gov

Solvent Effects: Water itself can act as a quencher for many common organic fluorophores, including fluorescein derivatives. rsc.org The high-energy vibrations of the O-H bonds in water can accept the electronic excitation energy from the fluorophore, leading to non-radiative decay. rsc.org This effect is more pronounced for red-emitting probes. rsc.org

Intermolecular Interactions: When fluorescently labeled RNA is introduced into a cellular environment, its fluorescence can decrease over time due to "superquenching," which results from intermolecular interactions between the labeled RNA and intracellular components. nih.gov

Dequenching Mechanisms:

Covalent Modification: As mentioned, covalent modification of the amino group of AMF blocks the PET pathway, leading to a significant increase in fluorescence. researchgate.net This principle is exploited in designing "turn-on" fluorescent probes that become fluorescent upon reacting with a specific target.

Disruption of Quenching Interactions: Dequenching can occur when an interaction that was causing quenching is disrupted. For example, the digestion of a fluorescein-labeled RNA by a ribonuclease can lead to an increase in fluorescence. nih.gov This is because the degradation of the RNA separates proximate fluorophores that were causing intramolecular quenching. nih.gov Similarly, the release of a quenching molecule from a binding site near the fluorophore can result in fluorescence dequenching. researchgate.netplos.org This principle is used in assays to monitor enzymatic activity or binding events. nih.govplos.org

Photophysical Principles and Energy Transfer Mechanisms Governing this compound Emission Characteristics

The fluorescence of this compound is governed by fundamental photophysical principles and can be modulated by energy transfer processes.

Photophysical Properties: Like its parent compound fluorescein, AMF absorbs light in the blue region of the spectrum and emits light in the green region. The exact excitation and emission maxima can vary slightly depending on the solvent and local environment. For example, one source reports an excitation maximum of 498 nm and an emission maximum of 521 nm. aatbio.com Another provides values of 494 nm for excitation and 520 nm for emission. abpbio.com The photophysical properties of fluorophores can be influenced by factors such as pH and the polarity of the solvent. researchgate.netyale.eduresearchgate.netuvic.ca

Interactive Table: Reported Photophysical Properties of this compound

| Property | Value (Source 1) | Value (Source 2) |

| Excitation Maximum (λex) | 498 nm aatbio.com | 494 nm abpbio.com |

| Emission Maximum (λem) | 521 nm aatbio.com | 520 nm abpbio.com |

| Molar Extinction Coefficient | 80,000 cm⁻¹M⁻¹ aatbio.com | Not Specified |

| Quantum Yield | Not Specified | Not Specified |

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nanometers). biosearchtech.comarxiv.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor, their relative orientation, and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. biosearchtech.comrsc.org

This compound can serve as a donor in FRET pairs with suitable acceptor dyes. For instance, a FRET probe for the detection of iron (II) was designed using 5-aminomethyl fluorescein (a similar derivative) as the donor and cyanine (B1664457) 3 (Cy3) as the acceptor. rsc.orgnih.gov In the intact probe, excitation of the fluorescein donor results in energy transfer to and subsequent emission from the Cy3 acceptor. rsc.org Cleavage of the linker separating the two dyes upon reaction with iron (II) disrupts FRET, leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence. rsc.org This ratiometric change in fluorescence provides a sensitive method for detecting the target analyte. arxiv.orgnih.gov FRET-based assays are widely used to study molecular interactions, conformational changes in proteins, and enzymatic activity. biosearchtech.comarxiv.orgnih.govnottingham.ac.ukacs.org

Cutting Edge Methodological Applications of 4 Aminomethyl Fluorescein in Biological and Chemical Research

Advanced Cellular and Subcellular Labeling Techniques Employing 4'-Aminomethyl-fluorescein

Real-Time Live Cell Imaging Methodologies Utilizing this compound Conjugates

The ability to visualize and track cellular processes in real-time is a cornerstone of modern cell biology. nih.govnih.gov this compound (4'-AMF), a derivative of the widely used fluorophore fluorescein (B123965), serves as a valuable tool in this endeavor. Its primary amine group allows for covalent conjugation to various biomolecules, creating fluorescent probes that can be used to label specific components within living cells. abpbio.comaatbio.com These conjugates enable researchers to monitor dynamic events such as protein trafficking, organelle dynamics, and cellular signaling cascades as they happen. nih.govnih.gov

A key challenge in live-cell imaging is to minimize photodamage to the cells while maintaining a strong enough signal for detection. nih.govnih.gov Methodologies employing 4'-AMF conjugates are designed to optimize this balance. The choice of microscope, light source, and filters is critical for successful live-cell imaging. nih.gov For instance, spinning disk confocal microscopy is a favored technique for high-resolution imaging of intracellular dynamics with fluorescent proteins and dyes. nih.gov

One innovative approach involves the use of "smart" probes that exhibit fluorescence only upon binding to their target. This "turn-on" mechanism significantly improves the signal-to-noise ratio, as unbound probes remain dark, reducing background fluorescence. nih.gov For example, quadruplex-specific red-edge probes (G4-REPs) have been developed that show fluorescence regardless of the excitation wavelength, making them versatile for various imaging setups. nih.gov

Furthermore, the development of fluorogenic cytokines, where a dye is incorporated into a signaling protein like Interleukin-33 (IL-33), allows for real-time imaging of immune cell signaling. acs.org These advanced methodologies, often in combination with sophisticated microscopy techniques, provide unprecedented insights into the intricate workings of living cells.

Immunofluorescence and Histochemical Staining Protocols with this compound Derivatives

Immunofluorescence (IF) and histochemical staining are powerful techniques for localizing specific molecules within fixed cells and tissues. sinobiological.comcreative-diagnostics.com this compound derivatives are frequently employed in these methods due to their bright fluorescence and the reactivity of the aminomethyl group, which allows for stable conjugation to antibodies and other probes. abpbio.comiscientific.org

Immunofluorescence (IF) Protocols:

IF protocols, whether direct or indirect, involve a series of steps to ensure specific and robust staining. sinobiological.com

Cell/Tissue Preparation and Fixation: Adherent or suspension cells are cultured and then fixed, typically with paraformaldehyde or methanol, to preserve their structure. sinobiological.comantibody-creativebiolabs.com For tissues, thin sections are prepared from either frozen or paraffin-embedded blocks. creative-diagnostics.com

Permeabilization: If the target antigen is intracellular, the cell membrane is permeabilized using detergents like Triton X-100 to allow antibodies to enter. sinobiological.com

Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA) to prevent the primary antibody from binding to unintended targets. antibody-creativebiolabs.com

Antibody Incubation: The sample is incubated with a primary antibody that specifically binds to the antigen of interest. In indirect IF, this is followed by incubation with a secondary antibody conjugated to a fluorophore like a 4'-AMF derivative. This secondary antibody recognizes and binds to the primary antibody, amplifying the signal. sinobiological.comantibody-creativebiolabs.com

Counterstaining and Mounting: Often, a counterstain like DAPI is used to visualize the nucleus. The stained sample is then mounted on a slide with an anti-fade mounting medium to preserve the fluorescence for microscopy. creative-diagnostics.comturkjpath.org

Histochemical Staining:

Histochemical staining with 4'-AMF derivatives can be used to detect specific chemical moieties in tissues. For example, a fluorogenic derivatization method has been developed to detect 3-nitrotyrosine, a marker of oxidative stress, in brain tissue. nih.gov This chemical approach offers an alternative to traditional immunohistochemistry and can provide improved resolution. nih.gov

A significant challenge in the fluorescence analysis of some tissues, particularly vascular tissues, is autofluorescence from components like collagen and elastin. turkjpath.org Optimized protocols have been developed to mitigate this issue, sometimes involving a combination of reagents like sodium borohydride (B1222165), crystal violet, and Sudan black B to quench background fluorescence and enhance the specific signal. turkjpath.org

Development of Organelle-Specific Targeting Strategies Using this compound Probes

Targeting fluorescent probes to specific organelles is crucial for understanding their function and the intricate processes within them. nih.govdiva-portal.org The unique physicochemical properties of different organelles provide a basis for designing targeted probes. nih.govmdpi.comencyclopedia.pub

Mitochondria-Targeting Strategies:

Mitochondria, with their negative membrane potential, are a common target for cationic and lipophilic molecules. mdpi.comencyclopedia.pubnih.gov

Triphenylphosphonium (TPP): This is a widely used mitochondria-targeting moiety. TPP is a delocalized cation that readily accumulates within the mitochondrial matrix due to the strong negative membrane potential. nih.gov Conjugating 4'-AMF to TPP can deliver the fluorophore specifically to the mitochondria.

Other Cationic Moieties: Other molecules like dequalinium, guanidine, and certain rhodamine derivatives also exhibit mitochondrial targeting capabilities and can be conjugated to probes. nih.gov

Peptide-Based Targeting: Short, specific peptide sequences can also direct probes to the mitochondria. nih.gov

F16: The compound (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide, known as F16, is another promising agent for mitochondrial targeting. nih.gov

Researchers have designed mitochondria-selective ligands that can target G-quadruplex structures within mitochondrial DNA (mtDNA), demonstrating the high level of specificity that can be achieved. polyu.edu.hk

Targeting Other Organelles:

Lysosomes: The acidic environment of lysosomes (pH 4.5-4.7) can be exploited for targeting. Probes containing lysosomotropic amines, such as morpholine, become trapped in this acidic compartment. encyclopedia.pub

Endoplasmic Reticulum (ER): Specific targeting groups, such as p-toluenesulfonamide, have been incorporated into fluorescein-based probes to direct them to the ER for imaging specific molecules like cysteine. bohrium.com

Golgi Apparatus: By modifying the targeting moiety, probes with similar fluorophore backbones can be directed to the Golgi apparatus. mdpi.com

Genetic Tagging: A powerful and highly specific method involves genetically encoded tags like the SNAP-tag. acs.org A protein of interest is fused with the SNAP-tag, which can then be covalently labeled with a fluorescent probe, such as a derivative of 4'-AMF. This allows for precise labeling of the protein in its specific subcellular location, be it the plasma membrane, nucleus, or endoplasmic reticulum. acs.org

These organelle-specific targeting strategies, combined with the fluorescent properties of 4'-AMF, provide researchers with powerful tools to dissect the complex spatial organization and function of eukaryotic cells. nih.govdiva-portal.org

Functional Labeling of Macromolecules for Biochemical and Molecular Biological Studies

Labeling of Proteins, Peptides, and Antibodies for Receptor Binding and Localization Studies

The covalent attachment of this compound (4'-AMF) to proteins, peptides, and antibodies is a fundamental technique for investigating their biological roles. abpbio.comiscientific.org The primary aliphatic amine of 4'-AMF allows for its conjugation to carboxylic acids on biomolecules using water-soluble carbodiimides like EDAC. abpbio.com This labeling strategy enables researchers to track the localization of these macromolecules, study receptor-ligand interactions, and perform various immunodiagnostic assays. abpbio.com

Research Findings:

Receptor Binding and Localization: Fluorescently labeled antibodies are instrumental in identifying cell surface molecules through fluorescence microscopy and flow cytometry. nih.gov For instance, a fluorescein-conjugated antibody against the human IL-4 receptor alpha subunit is used to identify cells expressing this receptor. Similarly, hyaluronic acid (HA), a ligand for the CD44 receptor, has been conjugated to 4'-AMF to track its uptake in cancer cells, confirming that the process is CD44 receptor-dependent. nih.gov

Peptide Function: The location of a fluorescent probe on a peptide can influence its biological activity. Studies on the potent mu-opioid peptide [Dmt]DALDA have shown that the site of fluorescent probe incorporation affects its potency, receptor selectivity, and efficacy. aatbio.com

Protein Nitration Imaging: A fluorogenic derivatization method using an aminomethyl-containing compound has been developed to image protein nitration in tissues. This chemical approach provides a high-resolution alternative to traditional immunohistochemistry for studying oxidative stress. nih.gov

Immunoassays: 4'-AMF and its derivatives are useful reagents in immunodiagnostic techniques. abpbio.com For example, a fluorescence polarization immunoassay for the detection of bisphenol A was developed using a tracer synthesized from 4'-AMF. researchgate.net

Interactive Data Table: Examples of 4'-AMF Labeled Proteins, Peptides, and Antibodies

| Labeled Molecule | Application | Key Finding |

| Hyaluronic Acid (HA) | In vitro tracking in cancer cells | Uptake is CD44 receptor-dependent. nih.gov |

| [Dmt]DALDA (mu-opioid peptide) | Study of peptide function | Probe location affects potency and selectivity. aatbio.com |

| Cerebellar Proteins | Imaging protein nitration | Fluorogenic derivatization offers high-resolution imaging. nih.gov |

| Anti-human IL-4 R alpha Antibody | Cell surface receptor identification | Enables detection of IL-4 receptor-expressing cells. |

| Monoclonal Antibody against Bisphenol A | Fluorescence polarization immunoassay | Development of a sensitive detection method. researchgate.net |

Design and Application of this compound-Tagged Oligonucleotide Probes for Nucleic Acid Detection

Fluorescently labeled oligonucleotides are indispensable tools for genetic analysis, enabling the detection and visualization of specific DNA and RNA sequences. interchim.frsoton.ac.ukthermofisher.com this compound is a commonly used fluorophore for these applications due to its favorable spectral properties. interchim.fr The aminomethyl group provides a convenient point of attachment for incorporating the fluorescein moiety into the oligonucleotide probe. acs.org

Design and Synthesis:

Oligonucleotide probes can be labeled with fluorophores during or after synthesis. thermofisher.com 4'-AMF can be introduced into an oligonucleotide through various chemical strategies. One method involves the use of phosphoramidites containing the protected aminomethyl group, which can be incorporated at any position within the oligonucleotide during solid-phase synthesis. acs.org Another approach is to introduce a reactive group, such as an amino linker, into the oligonucleotide, which is then coupled to an activated form of the fluorophore, like fluorescein isothiocyanate (FITC). nih.gov

Applications in Nucleic Acid Detection:

Fluorescence In Situ Hybridization (FISH): FISH is a powerful technique that uses fluorescently labeled probes to visualize the location of specific DNA or RNA sequences within cells and tissues. rug.nl While traditionally used in fixed cells, newer developments like ECHO-FISH (exciton-controlled hybridization-sensitive fluorescent oligonucleotide) probes allow for the imaging of intracellular RNA targets in live cells. glenresearch.com

Homogeneous Detection Assays: Fluorescently labeled probes enable the detection of nucleic acid hybridization in solution without the need for separation steps. Fluorescence polarization spectroscopy is one such method where the binding of a small, fluorescently labeled probe to a larger target nucleic acid molecule results in a measurable change in the polarization of the emitted fluorescence. nih.gov

DNA Sequencing: 4'-AMF has been widely used in automated DNA sequencing applications. interchim.fr

Real-Time PCR and Other Probe Systems: Fluorescent oligonucleotide probes are central to techniques like real-time PCR (e.g., TaqMan® probes), molecular beacons, and scorpion primers. These systems rely on fluorescence changes that occur upon hybridization of the probe to its target sequence. soton.ac.uk

Crosslinking Studies: Psoralen (B192213) derivatives, which can crosslink double-stranded DNA or RNA upon UV exposure, have been conjugated with biotin (B1667282) for nucleic acid studies. An improved probe using 4'-aminomethyltrioxsalen (AMT) has been shown to be more efficient at labeling nucleic acids in cells.

Interactive Data Table: Applications of 4'-AMF Tagged Oligonucleotide Probes

| Application | Technique | Principle |

| Nucleic Acid Visualization | Fluorescence In Situ Hybridization (FISH) | Hybridization of a fluorescent probe to a specific DNA/RNA sequence in cells or tissues. rug.nl |

| Live Cell RNA Imaging | ECHO-FISH | Hybridization-dependent fluorescence of exciton-controlled probes enables real-time visualization. glenresearch.com |

| Homogeneous Hybridization Detection | Fluorescence Polarization Spectroscopy | Change in fluorescence polarization upon probe-target binding. nih.gov |

| Genetic Analysis | Automated DNA Sequencing | Use of fluorescently labeled terminators or primers. interchim.fr |

| Quantitative Nucleic Acid Detection | Real-Time PCR (e.g., TaqMan®) | Cleavage of a dual-labeled probe during PCR releases the fluorophore from a quencher. soton.ac.uk |

| Nucleic Acid Labeling | Photo-crosslinking | Covalent attachment of a probe (e.g., AMT-biotin) to double-stranded nucleic acids upon UV irradiation. |

Enzyme Activity and Substrate Turnover Assays Utilizing this compound Modified Substrates

The intrinsic fluorescence of this compound (4'-AMF) makes it a valuable tool for designing fluorogenic substrates to monitor enzyme activity and substrate turnover. mdpi.comcreative-enzymes.com In these assays, the non-fluorescent or quenched 4'-AMF is linked to a substrate molecule recognized by a specific enzyme. sigmaaldrich.com Enzymatic cleavage of the substrate releases the fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity. creative-enzymes.comsigmaaldrich.com This principle allows for the continuous and sensitive detection of enzyme kinetics. nih.govnih.gov

A key advantage of using 4'-AMF-modified substrates is the high sensitivity of fluorescence-based detection, which often surpasses that of spectrophotometric assays. mdpi.comcreative-enzymes.com This sensitivity enables the use of low substrate concentrations, which is particularly beneficial when working with expensive or scarce substrates. creative-enzymes.com

The design of these fluorogenic substrates often involves strategies to minimize the initial fluorescence of the intact substrate-dye conjugate. One common approach is fluorescence resonance energy transfer (FRET), where a quencher molecule is positioned in close proximity to the 4'-AMF. nih.gov Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. nih.gov Another strategy involves modifying the 4'-AMF molecule in such a way that its conjugation to the substrate renders it non-fluorescent, with fluorescence being restored upon enzymatic release. mdpi.com

Table 1: Examples of Enzyme Assays Utilizing Fluorescein-Based Substrates

| Enzyme Class | Assay Principle | Reference |

| Proteases | Cleavage of a peptide substrate releases a fluorescein-based fluorophore from a quencher, resulting in increased fluorescence. nih.gov | nih.gov |

| Hydrolases | Enzymatic hydrolysis of a non-fluorescent ester of a fluorescein derivative yields a highly fluorescent product. creative-enzymes.com | creative-enzymes.com |

| Aminopeptidases | A synthetic amino acid with a quenched fluorescein derivative is used; enzymatic cleavage liberates a fluorescent product. nih.gov | nih.gov |

High-Throughput Screening (HTS) and Quantitative Assay Development with this compound

The properties of this compound make it highly suitable for high-throughput screening (HTS) and the development of quantitative assays. nih.govnih.gov Its application in HTS is driven by the need for rapid, sensitive, and cost-effective methods to screen large compound libraries for potential drug candidates or to study biological pathways. pharmasalmanac.com

Automation and Miniaturization of Fluorescence-Based HTS Assays Employing this compound

A cornerstone of modern HTS is the automation and miniaturization of assays. pharmasalmanac.com Fluorescence-based assays using probes like 4'-AMF are readily adaptable to these formats. nih.gov Miniaturization, often in 384- or 1536-well microplates, significantly reduces the consumption of expensive reagents and valuable compounds. sptlabtech.com This not only lowers the cost per assay but also allows for a higher number of compounds to be tested simultaneously, thereby increasing throughput. pharmasalmanac.com

Automation plays a crucial role in handling the large number of samples in HTS. pharmasalmanac.com Robotic systems for liquid handling, plate transport, and signal detection ensure high precision, reproducibility, and minimal human error. pharmasalmanac.comsptlabtech.com Nanoliter dispensing technologies further enhance miniaturization, allowing for even smaller assay volumes. The compatibility of fluorescence detection with these automated platforms makes 4'-AMF-based assays a popular choice for HTS campaigns. plos.org

The development of robust and reliable HTS assays requires careful optimization of various parameters, including reagent concentrations and incubation times, to achieve a good signal-to-background ratio and a high Z'-factor, a statistical measure of assay quality. nih.govplos.org

Table 2: Key Considerations for Miniaturized HTS Assays

| Parameter | Importance in Miniaturized HTS | Reference |

| Reagent Consumption | Reduced volumes lead to significant cost savings. pharmasalmanac.com | pharmasalmanac.com |

| Throughput | Higher density plates allow for more simultaneous assays. | |

| Automation | Ensures precision and reproducibility in high-volume screening. pharmasalmanac.com | pharmasalmanac.com |

| Data Quality | Requires optimization for robust performance (e.g., high Z'-factor). plos.org | plos.org |

Spectrophotometric and Fluorometric Methodologies for Quantification

Both spectrophotometric and fluorometric methods can be employed for quantification in assays involving this compound, although fluorometry is generally preferred due to its higher sensitivity. creative-enzymes.comnih.gov

Spectrophotometry measures the amount of light absorbed by a colored compound in a solution. In the context of 4'-AMF, this can be applied when the enzymatic reaction produces a colored product. For instance, the reaction of a primary amine, such as that in 4'-AMF, with certain reagents can yield a colored product that can be quantified by measuring its absorbance at a specific wavelength. nih.govijpcbs.com While less sensitive than fluorometry, spectrophotometric assays are simple and can be performed using standard laboratory equipment. scielo.br

Fluorometry , on the other hand, measures the light emitted by a fluorescent compound. creative-enzymes.com This method offers significantly lower detection limits, often in the nanogram per milliliter range. nih.gov For 4'-AMF, its primary amine can react with reagents like fluorescamine (B152294) to produce a highly fluorescent product, allowing for sensitive quantification. nih.gov The high sensitivity of fluorometric assays makes them particularly suitable for detecting low concentrations of analytes and for miniaturized HTS formats where sample volumes are small. creative-enzymes.com

Flow Cytometry and Cell Sorting Applications Utilizing this compound Labeling

The intense fluorescence of this compound makes it a valuable label for flow cytometry and cell sorting applications. news-medical.net In flow cytometry, cells are passed in a single file through a laser beam, and the scattered and emitted light is detected to provide information about individual cells within a heterogeneous population. news-medical.netnih.gov 4'-AMF can be conjugated to molecules like antibodies or other ligands to specifically label cell surface or intracellular targets. news-medical.netabpbio.com

Assessment of Cellular States and Processes (e.g., Receptor Expression, Cell Viability)

4'-AMF labeling is a powerful tool for assessing various cellular states and processes.

Receptor Expression: By conjugating 4'-AMF to an antibody or a ligand that specifically binds to a cell surface receptor, the expression level of that receptor on individual cells can be quantified. The intensity of the fluorescence signal from each cell is proportional to the number of receptors. nih.govthno.org This is widely used in immunology and cancer research to characterize different cell populations. nih.govnih.gov For example, studies have used fluorescently labeled ligands to investigate the expression of chemokine receptors like CXCR4 on cancer cells. thno.org

Cell Viability: 4'-AMF derivatives can be used in conjunction with other dyes to assess cell viability. For instance, a common method involves the use of a non-fluorescent, cell-permeable ester of a fluorescein derivative and a cell-impermeable DNA-binding dye like propidium (B1200493) iodide. nih.gov Live cells with intact membranes will cleave the ester, releasing the fluorescent fluorescein derivative and fluorescing green, while dead cells with compromised membranes will be stained by the red-fluorescing propidium iodide. nih.govthermofisher.com This allows for the accurate discrimination and quantification of live and dead cell populations. thermofisher.com

Analysis of Cell Population Dynamics and Heterogeneity

Flow cytometry with 4'-AMF labeling enables the detailed analysis of complex cell populations. By using multiple fluorescent labels with different emission spectra simultaneously (multicolor flow cytometry), researchers can identify and quantify various subpopulations within a sample based on their unique expression of different markers. nih.govjmb.or.kr

This capability is crucial for understanding the dynamics and heterogeneity of cell populations in various biological contexts. For example, in immunology, it allows for the detailed characterization of different immune cell subsets in blood or tissue samples. nih.gov In cancer research, it can be used to identify and isolate rare cancer stem cells within a tumor or to monitor changes in the composition of a tumor in response to therapy.

The ability to sort cells based on their fluorescence characteristics (fluorescence-activated cell sorting, FACS) further enhances the utility of 4'-AMF labeling. nih.gov This allows for the physical separation of specific cell populations for further downstream analysis, such as cell culture, genomic or proteomic studies. nih.gov

Innovations in Advanced Fluorescence Imaging and Spectroscopy Leveraging 4 Aminomethyl Fluorescein

Super-Resolution Microscopy Techniques (e.g., STED, PALM/STORM) Enabled by 4'-Aminomethyl-fluorescein Probes

Super-resolution microscopy encompasses a suite of techniques that bypass the diffraction limit of light, offering unprecedented views of subcellular structures. ibidi.com Methods such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) have revolutionized cell biology. technologynetworks.comnih.govwikipedia.org

The versatility of this compound lies in its ability to be incorporated into probes suitable for these advanced imaging modalities. The fundamental principle of SMLM techniques like PALM and STORM involves the sequential activation and localization of individual photoswitchable fluorophores. wikipedia.org By activating only a sparse subset of fluorophores at any given moment, their positions can be determined with high precision, and a composite super-resolution image is reconstructed. nih.gov Direct STORM (dSTORM), a variant of STORM, can utilize conventional fluorophores like those derived from fluorescein (B123965) in specialized buffer systems to induce photoswitching. technologynetworks.com

The application of AMF in this context involves its conjugation to molecules of interest, which are then introduced into cells. While specific examples directly detailing this compound in published STED or PALM/STORM studies are not prevalent in the immediate search results, its properties as a reactive precursor for fluorescein-based bioconjugates make it a relevant molecule for the development of custom probes for these techniques. aatbio.com The design of such probes is critical, as the photophysical properties of the fluorophore are paramount for successful super-resolution imaging.

| Technique | Principle | Role of Fluorophore |

| STED | A focused excitation laser is overlaid with a donut-shaped depletion laser beam. This selectively de-excites fluorophores at the periphery of the focal spot, effectively narrowing the point-spread function. technologynetworks.comnih.gov | Must be able to undergo stimulated emission efficiently without significant photobleaching. |

| PALM/STORM | A small, random subset of photoswitchable or photoactivatable fluorophores is activated, imaged, and then bleached or deactivated. This cycle is repeated many times to build a super-resolved image from the localized positions of individual molecules. nih.govwikipedia.org | Requires a fluorophore that can be switched between a fluorescent "on" state and a dark "off" state. |

Implementation of Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) with this compound Conjugates

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor and an acceptor fluorophore in close proximity (typically 1-10 nm). wikipedia.orgedinst.com This distance-dependent phenomenon makes FRET a powerful tool for studying molecular interactions, such as protein-protein interactions and conformational changes. nih.govlibretexts.org The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, providing a sensitive "spectroscopic ruler". wikipedia.org

This compound can be readily used to create the donor or acceptor component of a FRET pair. For instance, its amine group can be reacted with a carboxylated biomolecule, and this conjugate can then be paired with another biomolecule labeled with a suitable spectral partner. A FRET-based sensor for the detection of Fe2+ ions was developed using a 5-Aminomethyl fluorescein/cyanine (B1664457) 3 donor/acceptor pair. nih.gov Similarly, a FRET probe for Cu+ detection utilized a fluorescein moiety as the energy donor and a rhodamine moiety as the acceptor. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) operates on a similar principle to FRET, but the donor is a bioluminescent enzyme (like a luciferase) rather than a fluorophore. mdpi.comberthold.com This eliminates the need for external excitation light, thereby reducing autofluorescence and potential phototoxicity. mdpi.comberthold.comnih.gov BRET is particularly well-suited for studying protein-protein interactions in living cells. mdpi.comnih.gov this compound derivatives can serve as the fluorescent acceptor in BRET systems. When the protein of interest fused to the luciferase (donor) interacts with another protein fused to the AMF-derived fluorophore (acceptor), the energy from the bioluminescent reaction excites the acceptor, leading to light emission at the acceptor's characteristic wavelength. berthold.com

| Technique | Donor | Acceptor | Principle |

| FRET | Fluorophore | Fluorophore | Non-radiative energy transfer from an excited donor to an acceptor in close proximity. wikipedia.org |

| BRET | Bioluminescent Enzyme | Fluorophore | Energy from a bioluminescent reaction is transferred to a nearby fluorescent acceptor. mdpi.com |

Fluorescence Lifetime Imaging Microscopy (FLIM) and Fluorescence Correlation Spectroscopy (FCS) Applications for Biophysical Characterization

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that measures the fluorescence lifetime of a fluorophore—the average time it remains in the excited state before emitting a photon. hamamatsu.comleica-microsystems.com This lifetime is an intrinsic property of a fluorophore and can be influenced by its local environment, making FLIM a powerful tool for probing cellular conditions and molecular interactions. leica-microsystems.commdpi.comnih.gov Unlike intensity-based measurements, FLIM is independent of fluorophore concentration and excitation intensity, offering more quantitative data. semi.ac.cn Probes derived from this compound can be used in FLIM to map changes in the cellular microenvironment, such as pH or ion concentration, or to detect FRET interactions, as the lifetime of the donor fluorophore is reduced in the presence of an acceptor.

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a tiny, fixed observation volume (on the order of a femtoliter). frontiersin.orgthermofisher.compicoquant.com These fluctuations are caused by fluorescent molecules diffusing in and out of the focused laser beam. frontiersin.orgnih.gov By autocorrelating the intensity signal, FCS can provide quantitative information about the concentration and diffusion coefficient of the fluorescently labeled molecules. frontiersin.orgnih.govnih.gov this compound can be used to label molecules of interest for FCS studies, allowing researchers to investigate their mobility and binding interactions within living cells. For example, by measuring the change in the diffusion time of an AMF-labeled protein, one can determine if it has bound to a larger, slower-moving complex.

| Technique | Principle | Information Obtained |

| FLIM | Measures the decay rate of fluorescence after excitation. hamamatsu.com | Fluorophore lifetime, which is sensitive to the local molecular environment and FRET. leica-microsystems.comnih.gov |

| FCS | Analyzes the temporal fluctuations of fluorescence intensity in a small volume. frontiersin.org | Concentration, diffusion coefficient, and molecular interactions. frontiersin.orgnih.gov |

Development and Application of Photoactivatable and Photoconvertible this compound Derivatives for Dynamic Imaging

Photoactivatable and photoconvertible fluorescent probes are powerful tools for tracking the dynamics of molecules and cells over time. nih.govnih.gov Photoactivatable probes can be switched from a non-fluorescent to a fluorescent state upon irradiation with a specific wavelength of light, while photoconvertible probes can be made to change their emission color. nih.gov These "optical highlighters" allow for the selective labeling and tracking of a subpopulation of molecules within a cell. nih.gov

While the search results highlight the use of photoactivatable psoralen (B192213) derivatives, which can be linked to other molecules via an aminomethyl group, for crosslinking nucleic acids, they also point to the broader principle of creating photo-responsive probes. researchgate.netrug.nlnih.gov For instance, a probe called AP3B uses 4'-aminomethyltrioxsalen to biotinylate nucleic acids upon UV irradiation. researchgate.net The aminomethyl group is a key reactive handle in these designs.

In a related concept, FRET can be used to create optical switch probes. For example, a probe incorporating tetramethylrhodamine (B1193902) (TMR) and a photochromic nitrospiropyran (NISO) derivative allows for the optical control of TMR fluorescence. nih.gov Irradiation with UV light converts the NISO moiety, which then quenches the TMR fluorescence via FRET. This principle could be adapted using this compound as the fluorescent reporter, where its fluorescence is modulated by a linked photochromic partner. The development of such photoactivatable or photoconvertible derivatives of this compound would enable researchers to perform pulse-chase-type experiments to study protein trafficking, degradation, and other dynamic cellular processes with high spatiotemporal control.

Theoretical and Computational Approaches to 4 Aminomethyl Fluorescein System Analysis

Quantum Chemical Investigations of the Electronic Structure and Photophysical Properties of 4'-Aminomethyl-fluorescein

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound that give rise to its fluorescence. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are frequently employed to model the behavior of electrons within the molecule, which governs its interaction with light. beilstein-journals.orgnih.gov

These computational investigations allow researchers to predict key photophysical parameters. For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the primary orbitals involved in electronic transitions. The HOMO-LUMO energy gap is a critical factor that influences the absorption and emission wavelengths of the fluorophore. nih.gov Highly twisted conformations in fluorescent molecules, which can be modeled using DFT, contribute to the spatial separation of the HOMO and LUMO. beilstein-journals.org

TD-DFT calculations are particularly useful for simulating the electronic absorption and fluorescence emission spectra of molecules like 4'-AMF. nih.gov By computing the energies of the ground and excited states, these methods can predict the wavelengths of maximum absorption and emission with a reasonable degree of accuracy. Some advanced methods, such as STEOM-DLPNO-CCSD, have been shown to predict fluorescence emission wavelengths with an average deviation of merely 0.57% from experimental values for certain fluorescent probes. mdpi.com Furthermore, theoretical models can be used to estimate other important properties, including oscillator strengths (a measure of the probability of an electronic transition) and fluorescence quantum yields by calculating rates of fluorescence and internal conversion. mdpi.com

| Computational Method | Predicted Photophysical/Electronic Property | Significance in Fluorophore Analysis |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, electron density distribution. beilstein-journals.orgnih.gov | Provides insights into molecular stability, electronic structure, and the spatial separation of key molecular orbitals. beilstein-journals.org |

| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission spectra, oscillator strengths. nih.govmdpi.com | Allows for the prediction of how the molecule will interact with light, including its color of absorption and emission. nih.gov |

| STEOM-DLPNO-CCSD | High-accuracy fluorescence emission wavelengths. mdpi.com | Offers a more precise prediction of emission spectra compared to standard TD-DFT, enhancing comparability with experimental data. mdpi.com |

These quantum chemical studies provide a molecular-level understanding that is crucial for interpreting experimental data and for the rational design of new fluorescent molecules with tailored properties. mdpi.com

Molecular Dynamics Simulations and Docking Studies of this compound Interactions with Biological Targets

While quantum chemistry explains the intrinsic properties of 4'-AMF, molecular dynamics (MD) simulations and docking studies reveal how the molecule behaves and interacts within a complex biological milieu. mdpi.com MD simulations provide a dynamic view of molecular interactions over time, showing how a fluorophore and its biological target, such as a protein, move and adapt to each other. nih.govyoutube.com

A notable example involves MD simulations of fluorescein (B123965) (a closely related parent compound to 4'-AMF) with the antigen-binding fragment (Fab) of the anti-fluorescein antibody 4-4-20. nih.gov These simulations, conducted with and without the fluorescein ligand, revealed significant differences:

Structural Rearrangements : Key amino acid residues in the antigen-combining site underwent structural changes upon ligand binding. nih.gov

Hydration : The degree of hydration of the combining site was significantly different between the bound and unbound states. nih.gov

Segmental Flexibility : The simulations suggested that the unbound Fab fragment exhibited greater segmental flexibility. This computational prediction was later validated by time-resolved fluorescence experiments, which showed that the rotational correlation time associated with local motion within the Fab increased by over 50% upon antigen binding. nih.govnih.gov

Molecular docking is another powerful computational technique used to predict the preferred orientation and binding affinity of a molecule to a target. jchemrev.com For derivatives of 4'-AMF, docking can be used to screen potential biological targets, such as enzymes or receptors. For example, studies on compounds containing a 4-(aminomethyl)benzamide (B1271630) fragment, which is structurally analogous to the functional portion of 4'-AMF, have used docking to investigate their potential as protein kinase inhibitors. nih.gov These studies predict the binding modes and can calculate a "docking score," which estimates the binding energy, helping to identify the most promising candidates for further development. nih.govresearchgate.net

| Observation from MD Simulation (Fab-Fluorescein System) | Description | Implication for Understanding Molecular Interaction |

|---|---|---|

| Collapse and Re-formation of Binding Site | Upon removal of the fluorescein antigen, the combining site initially collapsed but gradually re-formed during the simulation. nih.gov | Demonstrates the inherent flexibility and conformational dynamics of the protein's binding pocket. |

| Change in Elbow Bend Angle | The unliganded Fab fragment adopted a more acute elbow bend angle compared to the fluorescein-bound form. nih.gov | Indicates that ligand binding can induce larger, domain-level conformational changes in the protein. |

| Altered Correlated Motions | The amino acid residues in the unliganded Fab showed less correlated motions compared to the liganded form. nih.gov | Suggests that antigen binding stabilizes the protein structure, leading to more concerted movements within the molecule. |

| Increased Rotational Correlation Time | Experimental validation showed that a rotational component attributed to local motion increased significantly upon antigen binding, consistent with MD predictions. nih.gov | Confirms that binding restricts the local, segmental flexibility of the protein, a key insight provided by the simulation. nih.gov |

Computational Design Principles for Novel this compound-Based Fluorescent Probes

The true power of theoretical and computational approaches lies in their application to the de novo design of novel fluorescent probes. By combining insights from quantum chemistry and molecular simulations, researchers can rationally engineer new molecules based on the 4'-AMF scaffold with enhanced or entirely new functionalities. rsc.org

The design process often starts with the 4'-AMF core structure. The primary aliphatic amine on the 4' position is a versatile chemical handle that can be readily modified. abpbio.com It can be coupled to other molecules, such as proteins, or used as a reactive site to build more complex sensor molecules. abpbio.com

Computational design principles enable a "bottom-up" approach, where the desired properties are specified first, and then molecular structures that meet these criteria are designed and evaluated in silico before any synthetic work begins. rsc.org

Tuning Photophysical Properties : Quantum chemical calculations can predict how changes to the chemical structure of 4'-AMF—such as adding electron-donating or electron-withdrawing groups—will affect its absorption and emission wavelengths, quantum yield, and sensitivity to the local environment. mdpi.comnih.gov This allows for the design of probes with specific colors or enhanced brightness.

Designing for Specificity : Docking and MD simulations can be used to design 4'-AMF derivatives that bind specifically and with high affinity to a chosen biological target. nih.gov For example, by modeling the target's binding site, linkers and recognition moieties can be computationally attached to the 4'-AMF core to optimize interactions and create a highly specific probe.

Creating Environment-Sensitive Probes : Computational methods can help design probes that change their fluorescence properties in response to specific environmental triggers, such as changes in polarity, pH, or the presence of a particular ion. mdpi.comnih.gov For instance, the design of 4-aminophthalimide-based amino acids, which are small and sensitive to polarity, allows for the probing of local environments within transmembrane peptides. nih.gov

This integrated computational and experimental strategy accelerates the development of tailor-made fluorescent probes for advanced applications in biological imaging and diagnostics. rsc.org

| Design Principle | Computational Method(s) Used | Objective | Example Application |

|---|---|---|---|

| Scaffold Modification for Spectral Tuning | DFT, TD-DFT | To shift absorption/emission wavelengths or increase quantum yield. mdpi.com | Predicting the effect of adding substituents to the fluorescein core to create red-shifted or brighter probes. |

| Target-Specific Ligand Design | Molecular Docking, MD Simulations | To create probes that bind with high affinity and specificity to a biological target (e.g., an enzyme, receptor). nih.gov | Designing a 4'-AMF derivative with a linker and warhead that fits perfectly into the active site of a specific kinase. nih.gov |

| Development of "Turn-On" Sensors | Quantum Chemistry, MD Simulations | To design a probe that is non-fluorescent (quenched) until it interacts with its target, leading to a fluorescent signal. | Modeling a probe where an intramolecular quenching process is disrupted upon binding to a metal ion, causing fluorescence to appear. |

| Incorporation of Unnatural Amino Acids | Rosetta Design Methodology | To precisely place a functionalized probe within a protein structure to create novel functions. nih.gov | Designing a protein where a 4'-AMF-like structure is genetically encoded to create a biosensor with atomic-level accuracy. nih.gov |

Perspectives on 4 Aminomethyl Fluorescein Research: Comparative Analyses, Challenges, and Future Trajectories

Comparative Performance Assessment of 4'-Aminomethyl-fluorescein with Alternative Fluorescent Tags in Specific Research Contexts

The utility of a fluorescent tag is highly dependent on the specific experimental context, including the nature of the target molecule, the biological environment, and the detection methodology. This compound (4-AMF), a derivative of the widely-used fluorescein (B123965) fluorophore, offers distinct advantages and disadvantages when compared to other common fluorescent labels such as fluorescein isothiocyanate (FITC), rhodamine derivatives, and other functionalized fluoresceins.

A key feature of 4-AMF is its primary aliphatic amine, which serves as a versatile reactive handle. This amine group can be readily coupled to activated carboxylic esters, aldehydes, and ketones, making it a valuable building block for creating fluorescent bioconjugates. aatbio.comabpbio.com This contrasts with the isothiocyanate group of FITC, which primarily targets primary amines on proteins. nih.gov The choice between 4-AMF and FITC can, therefore, depend on the available functional groups on the molecule of interest.

In the context of photoredox initiation for polymerization, a systematic study compared fluorescein derivatives with various substituents at the 5- or 6-position. acs.org This research provides a direct performance assessment of an aminomethyl-substituted fluorescein against other derivatives under specific conditions. While fluorescein itself served as a reference, derivatives with electron-donating groups (like amine and aminomethyl) and electron-withdrawing groups (like isothiocyanate and nitro) were evaluated. acs.org The study found that the nature of the substituent significantly impacts photophysical properties like fluorescence quantum yield and the efficiency of generating reactive species for polymerization. acs.org For instance, amino and nitro-substituted fluoresceins exhibited almost no fluorescence, a phenomenon attributed to intramolecular photoinduced electron transfer (PET). acs.org

When considering intracellular applications, the performance of a fluorophore can change dramatically upon internalization. A comparative study of four common green fluorophores (fluorescein, Oregon Green, BODIPY-FL, and rhodamine green) conjugated to avidin (B1170675) revealed that while fluorescein showed the highest signal outside the cell, internalized rhodamine green emitted the most light from within SHIN3 ovarian cancer cells. nih.gov Although 4-AMF was not directly tested in this study, it underscores the principle that the optimal dye for a given application cannot be predicted solely from its in-vitro properties. The local environment, including pH and potential quenching interactions, heavily influences fluorescence output. Fluorescein and its derivatives are known to be pH-sensitive, with their fluorescence decreasing markedly in acidic environments. thermofisher.com

The following table summarizes a comparative analysis of various fluorescein derivatives, highlighting the influence of different functional groups on their photophysical properties, which is crucial for their performance in applications like fluorescence imaging and photopolymerization. acs.org

| Compound | Substituent Group | Max. Absorption Wavelength (λmax) | Fluorescence Quantum Yield (Φf) | Key Performance Insight |

| Fluorescein | None (Reference) | 490 nm | High | Standard for comparison. acs.org |

| 5(6)-Aminofluorescein | Amine | 491 nm | Very Low | Strong electron-donating group promotes intramolecular PET, quenching fluorescence. acs.org |

| 5(6)-Aminomethyl-fluorescein | Aminomethyl | 490 nm | High | The insulating methylene (B1212753) group prevents significant PET, retaining high fluorescence. acs.org |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | 492 nm | High | Electron-withdrawing group with retained high fluorescence, widely used for labeling. acs.org |

| 5(6)-Nitrofluorescein | Nitro | 491 nm | Very Low | Strong electron-withdrawing group that quenches fluorescence. acs.org |

This table is generated based on data from a study on substituent effects on fluorescein photoredox initiation performance. acs.org

Identification of Current Challenges and Methodological Limitations in this compound Application (e.g., Stability)

Despite its utility, the application of this compound is accompanied by several challenges and limitations, many of which are inherent to the parent fluorescein molecule.

Chemical Stability: A significant challenge specific to 4-AMF is its instability in aqueous solutions during long-term storage. The compound is susceptible to decomposition via a retro-Mannich reaction. iscientific.org This instability necessitates careful handling and storage, often requiring freezing or the use of fresh solutions to ensure the integrity of the label and the reproducibility of experiments. iscientific.org

Photostability: Like most fluorescein-based dyes, 4-AMF is prone to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. This can be a major limitation in applications requiring long-term or high-intensity imaging, such as single-molecule tracking. amolf.nlpromega.com While modifications like sulfonation can increase the photostability of the fluorescein core, this is not an intrinsic feature of 4-AMF. iscientific.org

pH Sensitivity: The fluorescence quantum yield of fluorescein and its derivatives is highly dependent on pH. thermofisher.com The fluorescence intensity decreases significantly at pH levels below 7. thermofisher.com This can be a methodological limitation when studying acidic organelles or environments, leading to potential signal loss and inaccurate quantification if pH is not carefully controlled or accounted for.

Background Fluorescence and Quenching: In biological systems, autofluorescence from endogenous molecules can interfere with the signal from the fluorescent probe, reducing the signal-to-noise ratio. promega.com Furthermore, the fluorescence of fluorescein derivatives can be quenched by various substances. For example, the close proximity of multiple fluorophores on a single protein can lead to self-quenching. amolf.nl As noted previously, certain functional groups on the fluorescein structure itself can lead to intramolecular quenching, although the aminomethyl group largely avoids this compared to a direct amino substitution. acs.org

Purity of Isomers: Commercial preparations of functionalized fluoresceins, including those with aminomethyl groups, are often mixtures of isomers (e.g., 5- and 6-substituted). iscientific.org While 4'-AMF refers to a specific isomer, the synthesis can sometimes yield mixtures that may be difficult to separate. iscientific.org Different isomers can exhibit varied binding kinetics and reactivity, potentially impacting experimental outcomes. nih.gov

The table below outlines some of the key challenges associated with the use of 4-AMF.

| Challenge/Limitation | Description | Potential Mitigation Strategy | Reference(s) |

| Chemical Instability | Decomposes in aqueous solution during long-term storage via a retro-Mannich reaction. | Use of freshly prepared solutions; storage at low temperatures (-20°C or below). | iscientific.org |

| Photobleaching | Irreversible loss of fluorescence upon exposure to excitation light. | Use of anti-fade reagents; minimizing light exposure; using more photostable alternative dyes if possible. | promega.com |

| pH Sensitivity | Fluorescence intensity is significantly reduced in acidic environments (pH < 7). | Maintaining a stable, neutral-to-alkaline pH; using pH-insensitive dyes for acidic environments. | thermofisher.com |

| Background Signal | Autofluorescence from biological samples can obscure the desired signal. | Use of fluorophores with excitation/emission in the red or near-infrared spectrum; spectral unmixing techniques. | promega.com |

Prognosticating Future Research Directions and Emerging Applications for this compound Derivatives

The inherent reactivity and favorable fluorescence properties of the 4-AMF scaffold position it as a valuable platform for the development of next-generation chemical probes and functional materials. Future research is likely to build upon its core structure to create more sophisticated and targeted tools.

Development of Advanced Biosensors: A major trajectory is the design of "smart" probes that respond to specific biological analytes or environmental changes. The primary amine of 4-AMF is an ideal anchor point for attaching recognition moieties. For instance, derivatives are being developed for the detection of reactive oxygen species (ROS), reactive nitrogen species (RNS), and specific ions. acs.org Future work could involve conjugating 4-AMF to substrates of specific enzymes, where cleavage of the substrate would induce a change in fluorescence, allowing for real-time monitoring of enzyme activity. The introduction of an aminomethyl group can also be strategic in probe design to lower the pKa of an adjacent recognition group, facilitating binding events at neutral pH. acs.org

Applications in Theranostics and Image-Guided Delivery: There is growing interest in combining diagnostic imaging with therapy, a field known as theranostics. 4-AMF is already being used in this arena. For example, it has been conjugated to hyaluronic acid (HA) to create HA-4'-AMF, a tool for in vitro tracking of drug delivery systems targeted to CD44-expressing cancer cells. ntno.orgnih.gov Future research will likely focus on creating multi-functional conjugates where 4-AMF or a more photostable derivative serves as the imaging component, linked to a therapeutic agent and a targeting ligand on a single macromolecular scaffold. nih.gov This could enable real-time visualization of drug accumulation in tumors and subsequent therapeutic response.

Innovations in Materials Science: The use of fluorescein derivatives as photoredox initiators for polymerization opens up applications in materials science and biomedical engineering. acs.org The aminomethyl group, by preserving the fluorophore's high quantum yield, makes 4-AMF a candidate for creating fluorescent polymers and hydrogels. These materials could be used for creating 3D cell culture scaffolds that can be monitored non-invasively or for developing sensors embedded within a polymer matrix.

Derivatization for Improved Properties: A key area of future research will be the chemical modification of the 4-AMF structure to overcome its limitations. This includes developing synthetic strategies to improve photostability and reduce pH sensitivity. For example, halogenation of the xanthene ring of fluorescein is known to red-shift its spectra and can affect photostability. mdpi.com Similarly, creating derivatives with shielding chemical groups could enhance stability in aqueous solutions. The development of 4-AMF analogues for use in advanced microscopy techniques, such as super-resolution imaging, represents another promising frontier, requiring the design of probes with specific photoswitching capabilities. promega.com

Q & A

Q. What are the critical physicochemical properties of 4’-Aminomethyl-fluorescein (AMF) that determine its suitability for fluorescent labeling applications?

AMF’s high solubility in both aqueous and organic solvents enables rapid dissolution and uniform distribution, critical for efficient biomolecule conjugation . Its primary amine group (-NH2) facilitates covalent binding to carboxyl or carbonyl groups via carbodiimide crosslinkers (e.g., EDC/NHS), while the fluorescein core provides strong fluorescence quantum yield (~0.9) for sensitive detection . Stability in physiological pH (6.5–8.0) and resistance to autofluorescence in common buffers make it ideal for live-cell imaging .

Q. What standardized protocols are recommended for conjugating AMF to proteins or nucleic acids?

For protein labeling:

- Use 10 mM phosphate buffer (pH 7.4) to maintain amine reactivity.

- Optimize molar ratios (e.g., 10:1 AMF-to-protein ratio) to minimize overlabeling .

- Quench unreacted AMF with 50 mM glycine or Tris buffer. For nucleic acid probes:

- Employ succinimidyl ester derivatives of AMF for amine-modified oligonucleotides.

- Purify conjugates via size-exclusion chromatography to remove unbound dye .

Advanced Research Questions

Q. How can researchers optimize AMF-based probes for live-cell imaging while mitigating photobleaching artifacts?

- Antifade agents : Include 1% (w/v) ascorbic acid or commercial antifade reagents (e.g., ProLong Diamond) to reduce ROS-induced bleaching .

- Excitation parameters : Use lower laser intensities (e.g., 5% power) and shorter exposure times (<100 ms) to minimize photodegradation .

- Control experiments : Compare AMF signals with non-targeted cells to distinguish specific labeling from background autofluorescence .

Q. What analytical techniques are most effective for confirming successful AMF-biomolecule conjugation?

- Mass spectrometry (MS) : Detect mass shifts corresponding to AMF adducts (e.g., +397 Da for AMF-hydrochloride) .

- Fluorescence spectroscopy : Validate conjugation by observing a characteristic emission peak at 515 nm (excitation: 494 nm) .

- HPLC : Monitor retention time shifts using a C18 reverse-phase column (e.g., 5 μm silica gel) to separate conjugated vs. free AMF .

Q. How should researchers address batch-to-batch variability in AMF fluorescence intensity during longitudinal studies?

- Normalization : Use internal standards (e.g., fluorescent beads) to calibrate instrument settings across experiments .

- Quality control : Assess AMF purity via HPLC (>98% by area-under-curve) and confirm amine reactivity with TNBS assay .

- Replicate design : Include triplicate samples per batch and apply statistical corrections (e.g., ANOVA with Tukey’s post-hoc test) .

Data Interpretation and Methodological Challenges

Q. What experimental controls are essential when using AMF to track protein localization in dynamic cellular processes?

- Negative controls : Treat cells with unconjugated AMF to rule out non-specific binding .

- Competition assays : Pre-incubate with excess unlabeled ligand to confirm target specificity .

- Fixation controls : Compare live-cell vs. fixed-cell fluorescence to assess artifacts from permeabilization .

Q. How can researchers reconcile conflicting results when AMF-based probes yield inconsistent signals in gene expression assays?

- Troubleshooting steps :

- Verify probe integrity via gel electrophoresis or capillary sequencing.

- Test alternative hybridization temperatures (e.g., 42°C vs. 65°C) to optimize binding kinetics .

- Data normalization : Use housekeeping genes (e.g., GAPDH) or spike-in RNA controls to account for technical variability .

Q. What strategies improve the signal-to-noise ratio when using AMF in low-abundance target detection?

- Signal amplification : Pair AMF with enzyme-linked systems (e.g., HRP-tyramide) for catalytic signal enhancement .

- Background reduction : Pre-block samples with 5% BSA or casein to minimize non-specific adsorption .

Research Design and Reporting

Q. How should AMF experimental methodologies be documented to ensure reproducibility in peer-reviewed studies?

- Detailed protocols : Specify AMF concentration, conjugation time, buffer composition, and purification steps .

- Data transparency : Deposit raw fluorescence images and HPLC chromatograms in FAIR-compliant repositories (e.g., Chemotion) .

- Limitations : Discuss AMF’s pH sensitivity and potential interference with redox-sensitive pathways .

Q. What statistical approaches are recommended for analyzing AMF-derived fluorescence data in high-content screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products